molecular formula C11H13N3O3S B4738098 ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate

ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate

Cat. No. B4738098
M. Wt: 267.31 g/mol
InChI Key: UZMSTHUEHKFSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate, also known as EFCAB, is a chemical compound with potential applications in the field of medicinal chemistry. EFCAB is a member of the hydrazinylthiosemicarbazone family of compounds, which have been shown to exhibit a range of biological activities including antiviral, antibacterial, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in viral replication, bacterial growth, and tumor cell proliferation. ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA, which may contribute to its antiviral and antibacterial effects. ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been shown to have several biochemical and physiological effects. In addition to its antiviral, antibacterial, and antitumor activity, ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been shown to exhibit anti-inflammatory effects. One study found that ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate reduced the production of pro-inflammatory cytokines in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate is its broad-spectrum activity against viruses, bacteria, and cancer cells. This makes it a potentially useful therapeutic agent for a range of diseases. However, one limitation of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several potential future directions for research on ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate in vivo, which may provide insight into its potential as a therapeutic agent. Additionally, further research is needed to explore the potential of ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate as a treatment for inflammatory diseases and other conditions.

Scientific Research Applications

Ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate exhibited significant antiviral activity against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in vitro. Another study demonstrated that ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate had potent antibacterial activity against several strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer.

properties

IUPAC Name

ethyl 4-(formamidocarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-2-17-10(16)8-3-5-9(6-4-8)13-11(18)14-12-7-15/h3-7H,2H2,1H3,(H,12,15)(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMSTHUEHKFSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2-formylhydrazinyl)carbonothioyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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